Product packaging for Z-Glu(OBzl)-OH(Cat. No.:CAS No. 254980-13-7)

Z-Glu(OBzl)-OH

Cat. No.: B3021790
CAS No.: 254980-13-7
M. Wt: 371.4 g/mol
InChI Key: TWIVXHQQTRSWGO-UHFFFAOYSA-N
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Description

Significance of Glutamic Acid Derivatives in Advanced Synthesis and Biological Investigations

In the realm of advanced synthesis , glutamic acid derivatives are fundamental for the construction of peptides and proteins. They serve as crucial chiral building blocks, enabling the precise assembly of amino acid sequences. The protection strategy inherent in Z-Glu(OBzl)-OH ensures that the amino and carboxyl groups react selectively during peptide bond formation, thereby preventing undesirable side reactions and polymerization thermofisher.comwikipedia.org. Beyond peptide synthesis, these derivatives are employed in the development of peptidomimetics, modified peptides, and as essential components in cell culture media for biopharmaceutical production researchgate.net. The capacity to modify their structure also opens avenues for creating novel compounds with potential therapeutic applications, particularly in oncology and neurology, by targeting specific biological pathways or enzymes ontosight.aiontosight.aimdpi.com.

Within biological investigations , glutamic acid derivatives are instrumental in elucidating fundamental biological processes. Their functions span metabolism, neurotransmission, and even plant physiology, where they act as nitrogen carriers, signaling molecules, and stress response agents ontosight.aifrontiersin.org. Researchers utilize these derivatives to probe receptor-ligand interactions, investigate enzyme mechanisms, and map signaling pathways. For instance, structural modifications to the glutamic acid backbone can yield compounds exhibiting potential antioxidant, anti-inflammatory, or anticancer activities, driving drug discovery efforts researchgate.netontosight.aimdpi.com. Furthermore, specific glutamic acid derivatives find application in analytical techniques such as NMR spectroscopy, where they are used as alignment media wikipedia.org.

Historical Context and Evolution of Z-Protected Amino Acids in Organic Chemistry

The advent of reliable protecting group strategies marked a transformative period in organic chemistry, especially for peptide synthesis. The introduction of the benzyloxycarbonyl (Cbz or Z) group by Max Bergmann and Leonidas Zervas in 1932 revolutionized the field wikipedia.orgwiley-vch.detotal-synthesis.comuzh.chmasterorganicchemistry.comnih.govbachem.com. Prior to this innovation, the synthesis of peptides was significantly hindered by the inherent reactivity of unprotected amino and carboxyl groups.

The Cbz group, a carbamate, provided a stable yet selectively cleavable method for protecting the α-amino group of amino acids total-synthesis.commasterorganicchemistry.combachem.com. Its introduction ushered in an era where controlled peptide synthesis became achievable, facilitating the creation of previously inaccessible oligopeptides wiley-vch.detotal-synthesis.com. Zervas's pioneering work laid the groundwork for modern peptide chemistry, influencing the subsequent development of protecting groups and synthetic methodologies total-synthesis.com.

The utility of the Cbz group is characterized by its orthogonality to many other protecting groups, its stability across a range of reaction conditions (including basic and mildly acidic environments), and its relatively straightforward removal via catalytic hydrogenation or treatment with strong acids total-synthesis.commasterorganicchemistry.combachem.com. This robustness and selective deprotection capability established it as a standard for solution-phase peptide synthesis for many years and as a key component in early solid-phase peptide synthesis (SPPS) strategies wikipedia.orgnih.govbachem.com. Although newer protecting groups like Fmoc have become prevalent in SPPS, the historical significance and continued relevance of the Z group, as exemplified by compounds like this compound, remain profound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H21NO6 B3021790 Z-Glu(OBzl)-OH CAS No. 254980-13-7

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-oxo-5-phenylmethoxy-2-(phenylmethoxycarbonylamino)pentanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H21NO6/c22-18(26-13-15-7-3-1-4-8-15)12-11-17(19(23)24)21-20(25)27-14-16-9-5-2-6-10-16/h1-10,17H,11-14H2,(H,21,25)(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWIVXHQQTRSWGO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC(=O)CCC(C(=O)O)NC(=O)OCC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21NO6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60305129
Record name Cbz-Glu(Obzl)-OH
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Molecular Weight

371.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5680-86-4, 59486-73-6
Record name 5680-86-4
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Cbz-Glu(Obzl)-OH
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name L-Glutamic acid, N-[(phenylmethoxy)carbonyl]-, 5-(phenylmethyl) ester
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Chemical Properties and Synthesis of Z Glu Obzl Oh

Z-Glu(OBzl)-OH is defined by its specific chemical structure, which dictates its reactivity and applications. The benzyloxycarbonyl (Z) group shields the α-amino function, while the benzyl (B1604629) ester (OBzl) protects the γ-carboxyl group of glutamic acid. The α-carboxyl group remains available for coupling reactions.

Table 1: Key Chemical Properties of this compound

PropertyValueSource
CAS Number5680-86-4 cymitquimica.comsigmaaldrich.comfishersci.com
Molecular FormulaC₂₀H₂₁NO₆ cymitquimica.comfishersci.com
Molecular Weight371.39 g/mol cymitquimica.comsigmaaldrich.comfishersci.com
AppearanceWhite to Off-White Crystalline Powder fishersci.com
Purity≥98.0% (HPLC) cymitquimica.comsigmaaldrich.com

The synthesis of this compound typically involves the protection of glutamic acid's amino group using benzyloxycarbonyl chloride (Z-Cl) and the esterification of the γ-carboxyl group with benzyl alcohol. These reactions are conducted under carefully controlled conditions to ensure regioselectivity and prevent racemization rsc.org. For instance, a common synthetic pathway involves the hydrolysis of a benzyl ester derivative to yield the carboxylic acid, which is then reacted with benzyl chloroformate (CbzCl) in the presence of a base and a catalyst to produce the protected compound rsc.org.

Applications of Z Glu Obzl Oh in Peptide Synthesis

Z-Glu(OBzl)-OH is extensively utilized in both solution-phase and solid-phase peptide synthesis (SPPS) as a protected amino acid. Its molecular structure is optimized for integration into elongating peptide chains.

Table 2: Common Amino Protecting Groups and Their Cleavage Methods in Peptide Synthesis

Protecting GroupType of ProtectionCleavage MethodOrthogonality (General)Historical Significance
Cbz (Z) Nα-aminoCatalytic Hydrogenolysis (Pd/C, H₂); Strong Acids (HF, HBr/AcOH)Orthogonal to Boc, FmocIntroduced 1932, revolutionized peptide synthesis wikipedia.orgwiley-vch.detotal-synthesis.commasterorganicchemistry.comnih.govbachem.com
BocNα-aminoAcidolysis (TFA)Orthogonal to Cbz, FmocWidely used in early SPPS wikipedia.orgmasterorganicchemistry.comnih.gov
FmocNα-aminoBase-labile (Piperidine)Orthogonal to Boc, CbzModern SPPS standard wikipedia.orgmasterorganicchemistry.comnih.gov
Benzyl (B1604629) (Bzl)Side-chain carboxyl, hydroxylHydrogenolysis; Strong Acids (HF)Dependent on Nα groupCommon for side-chain protection thermofisher.comwikipedia.org
tert-Butyl (tBu)Side-chain carboxyl, hydroxylAcidolysis (TFA)Dependent on Nα groupCommon for side-chain protection thermofisher.comwikipedia.org

In peptide synthesis, this compound is typically coupled to the C-terminal amino acid or the growing peptide chain using standard peptide coupling reagents, such as dicyclohexylcarbodiimide (B1669883) (DCC), often in conjunction with additives like N-hydroxysuccinimide (NHS) or 1-hydroxybenzotriazole (B26582) (HOBt) prepchem.comresearchgate.net. The free α-carboxyl group of this compound is activated, enabling its reaction with the free amine terminus of another amino acid or peptide fragment.

A representative synthetic step involves reacting this compound with a C-terminal peptide ester, such as H-Ile-Phe-OBut, utilizing DCC and HOBt in a solvent like dimethylformamide (DMF) prepchem.com. Following the formation of the peptide bond, the Z-protecting group is typically removed via catalytic hydrogenation, commonly employing palladium on carbon (Pd/C) as a catalyst under a hydrogen atmosphere. This deprotection step exposes the free α-amino group, preparing it for subsequent coupling cycles total-synthesis.commasterorganicchemistry.combachem.com. The benzyl ester protecting the γ-carboxyl group generally remains stable under these conditions and is typically removed during the final cleavage stage, often through treatment with strong acids such as hydrofluoric acid (HF) or trifluoroacetic acid (TFA) thermofisher.comwikipedia.org.

The dual protection strategy—the Z group on the amine and the OBzl group on the γ-carboxyl—makes this compound particularly valuable for synthesizing peptides where the glutamic acid residue is not situated at the N-terminus and where its side chain requires protection throughout subsequent synthetic steps.

Conclusion

Strategies for the Preparation of this compound

The synthesis of this compound requires precise control to selectively esterify the γ-carboxyl group while the α-carboxyl group remains free. Both enzymatic and direct chemical methods have been developed to achieve this selectivity.

Enzymatic Esterification and Transesterification Approaches

Enzymatic methods offer a green and highly selective alternative to traditional chemical synthesis. Lipases and proteases are the primary classes of enzymes employed for the regioselective esterification of amino acid derivatives. These biocatalysts can operate under mild conditions, minimizing side reactions and preserving the chiral integrity of the amino acid.

Lipases such as those from Candida antarctica (often immobilized as Novozym 435) and Rhizomucor miehei are widely recognized for their efficacy in catalyzing esterification and transesterification reactions in organic solvents. nih.govmdpi.com While direct studies on the lipase-catalyzed synthesis of this compound are not extensively detailed in the literature, analogous reactions provide a strong basis for this approach. For instance, the lipase-catalyzed regioselective acylation of various glucosides has been achieved with high yields, demonstrating the principle of selective esterification. nih.gov In a similar vein, the protease Alcalase has been shown to effectively catalyze the α-selective benzyl esterification of N-Boc-L-glutamic acid, yielding the product at 81%, which underscores the potential of enzymes to differentiate between the two carboxyl groups of glutamic acid. frontiersin.org The general mechanism for these enzymatic reactions involves the formation of an acyl-enzyme intermediate at the active site, followed by nucleophilic attack from the alcohol (in this case, benzyl alcohol) to yield the ester. nih.gov Key parameters influencing the reaction include temperature, typically maintained between 40-60°C to ensure enzyme stability, the solvent system, and water content. mdpi.com

Table 1: Representative Enzymes and Conditions for Analogous Esterification

EnzymeSubstrate ExampleReaction TypeTypical ConditionsReported YieldReference(s)
AlcalaseN-Boc-L-glutamic acidα-selective esterificationBenzyl alcohol, 50°C81% frontiersin.org
Rhizomucor miehei lipase (B570770)Cholesteryl glucoside, Methyl palmitateTransesterificationOrganic solvent, 24h97% nih.gov
Candida antarctica lipase BCholesteryl glucoside, Palmitic acidEsterificationOrganic solvent81% nih.gov

Direct Benzyl Esterification Protocols

Direct chemical esterification provides a more traditional route to this compound. These protocols often rely on catalysts to enhance the reactivity and selectivity of the γ-carboxyl group over the α-carboxyl group. One highly effective method involves the use of Lewis acid catalysts. A notable study demonstrated that copper(II) chloride (CuCl₂) can catalyze the direct esterification of L-glutamic acid with benzyl alcohol, achieving a 95.31% yield with 100% selectivity for the γ-benzyl ester. researchgate.net This method is advantageous due to its high selectivity and yield. Other metal chlorides such as FeCl₃ and ZnCl₂ also catalyze the reaction, but with lower efficacy compared to CuCl₂. researchgate.net

Another established chemical strategy involves the initial conversion of N-benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH) into its cyclic anhydride (B1165640). Subsequent reaction of this anhydride with benzyl alcohol can lead to the formation of the benzyl ester. However, this route often yields the α-benzyl ester with only moderate selectivity. frontiersin.org A further method described in patent literature involves the use of a strong protic acid, such as sulfuric acid, to catalyze the esterification of L-glutamic acid with benzyl alcohol, a foundational step for the subsequent synthesis of poly-L-glutamic acid. google.com

Table 2: Comparison of Catalysts for Direct γ-Benzyl Esterification of L-Glutamic Acid

CatalystSubstrateSolvent / ReagentKey ConditionsYield of γ-esterSelectivityReference
CuCl₂L-glutamic acidBenzyl alcoholReflux95.31%100% researchgate.net
FeCl₃L-glutamic acidBenzyl alcoholRefluxN/A (lower activity than CuCl₂)N/A researchgate.net
CH₃SO₃HL-glutamic acidBenzyl alcoholN/A44.44%57.81% researchgate.net
H₂SO₄L-glutamic acidBenzyl alcohol60-80°C water bathNot specifiedNot specified google.com

Integration of this compound in Peptide Synthesis

This compound is a crucial building block in peptide synthesis, where the protection of reactive side-chain functional groups is mandatory to prevent unwanted side reactions during peptide chain elongation. researchgate.netdu.ac.in

Role in Solid-Phase Peptide Synthesis (SPPS) Methodologies

In Solid-Phase Peptide Synthesis (SPPS), the growing peptide chain is anchored to an insoluble resin support, allowing for the easy removal of excess reagents and byproducts by simple filtration and washing. du.ac.inbeilstein-journals.org The synthesis proceeds through repetitive cycles of Nα-amino group deprotection and coupling of the next protected amino acid. beilstein-journals.org

This compound is utilized within this framework as a derivative of glutamic acid where both the α-amino group (with the Z-group) and the side-chain γ-carboxyl group (with the OBzl-group) are protected. The Z-group (benzyloxycarbonyl) often serves as the temporary Nα-protecting group in solution-phase synthesis, while in SPPS, it is more common to see its use as a side-chain protecting group in combination with an Nα-Boc group (tert-butoxycarbonyl). The benzyl ester is a 'permanent' side-chain protecting group, stable to the conditions used for the removal of the temporary Nα-group (like TFA for Boc deprotection) but can be cleaved at the end of the synthesis, typically with strong acids like anhydrous hydrofluoric acid (HF). du.ac.innih.gov This orthogonal protection scheme ensures that the γ-carboxyl group does not interfere with the formation of the peptide bond at the α-amino terminus. nih.gov

Coupling Efficiency and Reaction Optimization in SPPS

A wide array of coupling reagents has been developed to facilitate this reaction. These are broadly categorized into carbodiimides (e.g., DCC, DIC) and onium salts (phosphonium and aminium/uronium salts). americanpeptidesociety.orgsigmaaldrich.com

Carbodiimides: Dicyclohexylcarbodiimide (B1669883) (DCC) and N,N'-diisopropylcarbodiimide (DIC) are cost-effective activators. americanpeptidesociety.org They are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) or OxymaPure® to increase reaction rates and suppress racemization. americanpeptidesociety.orgbachem.com

Onium Salts: Phosphonium salts (e.g., PyBOP®, HATU) and aminium salts (e.g., HBTU, HCTU, COMU®) are highly efficient reagents that generate active esters in situ. sigmaaldrich.com Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are particularly powerful and are often used for coupling sterically hindered amino acids or overcoming difficult sequences. bachem.com

Optimization of coupling involves selecting the appropriate reagent and reaction conditions. Monitoring tools, such as the qualitative ninhydrin (B49086) (Kaiser) test, are used to confirm the completion of the coupling step by detecting the presence of free primary amines on the resin. iris-biotech.de If the test is positive, a second coupling may be necessary to drive the reaction to completion.

Table 3: Common Coupling Reagents for SPPS

Reagent ClassExample(s)Mechanism/CharacteristicsAdvantagesReference(s)
CarbodiimidesDIC, DCCForms O-acylisourea intermediate.Cost-effective. bachem.com, americanpeptidesociety.org
Phosphonium SaltsPyBOP, HATUForms active esters (OBt, OAt).High efficiency, good for hindered couplings, low racemization. sigmaaldrich.com
Aminium/Uronium SaltsHBTU, HCTU, COMUForms active esters (OBt, O-6-ClBt, Oxyma).Fast reaction rates, highly efficient. bachem.com, sigmaaldrich.com
Resin-Bound Peptide Elongation Studies with this compound

The successful incorporation of this compound into a growing peptide chain on a solid support has been demonstrated in the synthesis of various peptide sequences. This process follows the standard C→N strategy of SPPS. du.ac.in After the initial amino acid is anchored to the resin, the synthesis cycle begins:

Deprotection: The temporary Nα-protecting group (e.g., Boc) is removed, typically with an acid like TFA.

Washing: The resin is thoroughly washed to remove excess deprotection reagent and the cleaved protecting group.

Coupling: The incoming amino acid, this compound (or more commonly, its Nα-Boc/Fmoc counterpart like Boc-Glu(OBzl)-OH), is pre-activated with a coupling reagent and added to the resin to form the new peptide bond.

Washing: Excess reagents are washed away.

Application in Solution-Phase Peptide Synthesis (LPPS) Methodologies

This compound is extensively utilized in liquid-phase peptide synthesis (LPPS), a classical approach that offers advantages in scalability and purification of intermediate fragments. researchgate.net This method involves the stepwise elongation of a peptide chain in a homogenous solution, allowing for purification of the product at each step. researchgate.net

Fragment Condensation Strategies Utilizing this compound

Fragment condensation is a powerful strategy in LPPS for the synthesis of large peptides and proteins. This approach involves the synthesis of smaller, protected peptide fragments which are then coupled together in solution. springernature.com this compound is frequently incorporated into these fragments. The Z and Bzl protecting groups are stable under the conditions required for peptide coupling.

The process often involves synthesizing peptide fragments on a solid support, followed by cleavage from the resin and subsequent condensation in solution. nih.gov For instance, a protected peptide fragment containing this compound can be synthesized and then coupled with another fragment to form a larger peptide chain. This strategy has been successfully employed in the synthesis of complex peptides, where stepwise synthesis is inefficient. nih.gov The choice of coupling reagents, such as DIC (N,N'-diisopropylcarbodiimide) and HOBt (Hydroxybenzotriazole), and the reaction conditions are critical for achieving high yields and minimizing side reactions. researchgate.net

Chemo- and Regioselective Amide Bond Formation Mechanisms

The formation of an amide (peptide) bond is a condensation reaction between the carboxyl group of one amino acid and the amino group of another. youtube.com In peptide synthesis, chemo- and regioselectivity are paramount to ensure that the correct amide bond is formed without unintended side reactions. The protecting groups on this compound play a crucial role in directing this selectivity.

The Z-group on the α-amino group prevents it from participating in unwanted coupling reactions, ensuring that only the free α-carboxyl group of another amino acid can react with the N-terminus of the growing peptide chain. bachem.com Similarly, the benzyl ester protecting the γ-carboxyl group of the glutamic acid side chain prevents it from forming an amide bond, thereby ensuring the integrity of the peptide backbone. The activation of the carboxylic acid is a key step, often achieved using coupling reagents that form a highly reactive intermediate. The mechanism generally involves the activation of the carboxyl group to form a species that is susceptible to nucleophilic attack by the free amino group of the other peptide fragment. researchgate.net

Comparative Analysis of Protecting Group Strategies Utilizing this compound

Z-Protection Scheme in Contrast to Fmoc- and Boc-Based Methodologies

The benzyloxycarbonyl (Z) group, introduced by Bergmann and Zervas, was the first widely usable Nα-protecting group and marked the beginning of modern peptide synthesis. bachem.com It is removable by catalytic hydrogenation (e.g., H₂ over Palladium), conditions that are orthogonal to the deprotection of Fmoc and Boc groups. bachem.combiosynth.com

Protecting GroupDeprotection ConditionStability
Z (Benzyloxycarbonyl) Catalytic Hydrogenation (e.g., H₂/Pd)Stable to mild acid and base.
Fmoc (9-Fluorenylmethyloxycarbonyl) Base (e.g., Piperidine in DMF)Stable to acid. americanpeptidesociety.org
Boc (tert-Butoxycarbonyl) Acid (e.g., Trifluoroacetic acid - TFA)Stable to base and catalytic hydrogenation. americanpeptidesociety.org

The Z-protection scheme is often employed in solution-phase synthesis, particularly in fragment condensation strategies where the mild deprotection conditions of hydrogenation are advantageous. csic.es In contrast, Fmoc and Boc strategies are the cornerstones of solid-phase peptide synthesis (SPPS). americanpeptidesociety.org The Fmoc strategy is favored for its mild, base-labile deprotection, which is compatible with automated synthesis. americanpeptidesociety.org The Boc strategy, requiring strong acid for deprotection, is also widely used, especially for sequences prone to racemization under basic conditions. biosynth.comamericanpeptidesociety.org The orthogonality of the Z-group allows for its selective removal in the presence of Boc and Fmoc-protected residues, providing flexibility in complex synthetic designs. biosynth.com

Stereochemical Considerations and Isomeric Derivatives (e.g., Z-D-Glu(OBzl)-OH)

The stereochemical integrity of amino acids is crucial for the biological activity of the resulting peptide. During peptide synthesis, there is a risk of epimerization, particularly at the Cα of the activated amino acid residue. chemrxiv.org The use of urethane-based protecting groups like Z, Fmoc, and Boc helps to suppress racemization. researchgate.net

The isomeric counterpart of Z-L-Glu(OBzl)-OH is Z-D-Glu(OBzl)-OH. peptide.comchemimpex.com This D-isomer is utilized in the synthesis of peptides containing D-amino acids, which can confer unique properties such as increased resistance to enzymatic degradation. The synthesis and incorporation of Z-D-Glu(OBzl)-OH follow similar principles to the L-isomer, but its use allows for the creation of peptides with altered three-dimensional structures and biological activities. chemimpex.com The distinct properties of peptides containing D-amino acids are valuable in drug design and development. chemimpex.com

Selective Deprotection Mechanisms of Benzyloxycarbonyl and Benzyl Ester Groups

The strategic and selective removal of the benzyloxycarbonyl (Z) and benzyl (Bzl) ester protecting groups from this compound is a critical aspect of its use in peptide synthesis. The ability to cleave one of these groups while the other remains intact is fundamental for controlling the direction of peptide chain elongation and for side-chain modifications.

Catalytic hydrogenation is a mild and effective method for the removal of benzyl-type protecting groups, such as the benzyl ester in this compound. rsc.orgacsgcipr.org The process, known as hydrogenolysis, involves the cleavage of the C-O bond of the ester by hydrogen, typically in the presence of a palladium catalyst. acsgcipr.org

The reaction mechanism involves the substrate binding to the catalyst surface, followed by cleavage of the benzyl-oxygen bond and reaction with hydrogen to yield the free carboxylic acid and toluene (B28343). acsgcipr.org A commonly used catalyst is 10% palladium on carbon (Pd/C). rsc.org Transfer hydrogenation, using a hydrogen donor like cyclohexene (B86901) or formic acid, offers a convenient alternative to using gaseous hydrogen. rsc.orgacs.org While effective for benzyl esters, this method can also remove the N-benzyloxycarbonyl (Z) group. rsc.orgacsgcipr.org However, the benzyl ester is generally more susceptible to cleavage, and selectivity can sometimes be achieved by carefully controlling the reaction conditions.

Table 1: Catalytic Hydrogenation Protocols for Benzyl Ester Cleavage

Catalyst Hydrogen Source Solvent Key Features
10% Palladium on Carbon Cyclohexene Ethanol Convenient for removing N-benzyloxycarbonyl and benzyl ester groups. rsc.org
Palladium Black Cyclohexene Not specified More rapid removal of protecting groups like Nτ-benzyl (histidine) and benzyl ethers (tyrosine, serine) compared to standard catalytic hydrogenation. rsc.org
10% Palladium on Carbon Ammonium (B1175870) Formate Not specified Effective for the removal of C-terminal benzyl esters. researchgate.net

Acid-catalyzed cleavage, or acidolysis, is a primary method for removing the benzyloxycarbonyl (Z) group, often with selectivity over the benzyl ester. The choice of acidic reagent is critical and influences the reaction mechanism and outcome.

Strong acids like hydrogen bromide (HBr) in acetic acid cleave the Z-group via an SN2 mechanism, where the bromide ion nucleophilically attacks the benzylic carbon. In contrast, acids like trifluoroacetic acid (TFA) can facilitate cleavage through an SN1-type mechanism, involving the formation of a benzyl carbocation. The benzyl ester is generally more resistant to these acidic conditions than the Z-group, allowing for selective deprotection. However, very strong acids like hydrogen fluoride (B91410) (HF) can cleave both groups. peptide.com

Table 2: Acidic Reagents for Z-Group Removal

Reagent Typical Conditions Notes
Hydrogen Bromide (HBr) in Acetic Acid Room temperature Effective for removing Z-groups, but can lead to side reactions if not carefully controlled. peptide.com
Trifluoroacetic Acid (TFA) Room temperature Commonly used in solid-phase peptide synthesis; often requires scavengers to prevent side reactions.
Hydrogen Fluoride (HF) 0 °C A very strong acid capable of removing most protecting groups, but requires specialized equipment. peptide.com

Several side reactions can occur during deprotection, potentially lowering the yield and purity of the final peptide. bibliomed.org

N-Benzylation: During acidolytic removal of the Z-group, the resulting benzyl carbocation can be trapped by the free amine of the amino acid, leading to the formation of an N-benzyl impurity. This can be mitigated by the use of "scavenger" molecules that trap the carbocations.

Aspartimide Formation: This is a significant side reaction in peptide synthesis, particularly affecting aspartic acid residues. iris-biotech.deresearchgate.net It is catalyzed by both acids and bases and involves the peptide backbone nitrogen attacking the side-chain ester of an aspartyl residue, forming a cyclic imide. iris-biotech.desigmaaldrich.com This can lead to racemization and the formation of β-aspartyl peptides. sigmaaldrich.com While this compound itself does not form an aspartimide, this side reaction is a critical consideration in any peptide synthesis that also includes aspartic acid residues. Using bulky ester protecting groups on the aspartate side chain can help to reduce aspartimide formation. iris-biotech.de

Reactivity Profiles in Complex Synthetic Environments

In the synthesis of larger peptides, the carboxylic acid group of this compound is activated for peptide bond formation. globalresearchonline.net Common activating agents include carbodiimides like dicyclohexylcarbodiimide (DCC) and uronium/aminium reagents such as TBTU. globalresearchonline.netbachem.com The choice of coupling reagent and base is important to minimize side reactions like racemization. globalresearchonline.netuni-kiel.de The Z and benzyl protecting groups are generally stable to these coupling conditions.

Enzyme-Substrate Interactions and Biotransformations

Glutamic acid-specific endopeptidases, such as the V8 protease from Staphylococcus aureus, are enzymes that cleave peptide bonds specifically at the C-terminal side of glutamic acid residues. worthington-biochem.comworthington-biochem.comrockland.commicrobialtec.com The specificity of these enzymes is a valuable tool in protein sequencing and peptide mapping. nih.gov

The V8 protease shows a strong preference for a free carboxyl group on the glutamic acid side chain. nih.govnih.gov Consequently, the presence of the benzyl ester in this compound blocks the enzyme's access and prevents cleavage at that site. This protective effect is a key strategy in protein chemistry, allowing researchers to direct enzymatic cleavage to other, unprotected glutamic acid residues within a peptide chain. While these enzymes primarily recognize the side chain of glutamic acid, their activity can also be influenced by the surrounding amino acid sequence. nih.gov

Table 3: Compound Names Mentioned in the Article

Compound Name Abbreviation
Benzyloxycarbonyl-L-glutamic acid γ-benzyl ester This compound
Palladium on carbon Pd/C
Hydrogen bromide in acetic acid HBr/AcOH
Trifluoroacetic acid TFA
Hydrogen fluoride HF
Trifluoromethanesulphonic acid TFMSA
Dicyclohexylcarbodiimide DCC
2-(1H-Benzotriazol-1-yl)-1,1,3,3-tetramethyluronium tetrafluoroborate TBTU
Staphylococcus aureus V8 protease V8 protease
Methanol MeOH
Ethanol EtOH
N,N-Dimethylformamide DMF
Dichloromethane (B109758) DCM

Aminolysis and Condensation Reactions Catalyzed by Enzymes

The protected amino acid derivative, this compound, serves as a highly effective acyl donor in enzymatic peptide synthesis, facilitating the formation of peptide bonds through aminolysis and condensation reactions. The presence of the benzyloxycarbonyl (Z) group on the alpha-amino group and the benzyl (Bzl) ester on the gamma-carboxyl group allows for regioselective enzymatic catalysis.

Research has demonstrated the utility of this compound in reactions catalyzed by various proteases, such as papain and specific endopeptidases. For instance, a glutamic acid specific endopeptidase (BL-GSE) isolated from Bacillus licheniformis has been shown to effectively catalyze peptide coupling reactions where this compound acts as the acyl donor. researchgate.net In these kinetically controlled syntheses, the enzyme facilitates the aminolysis of the activated ester with various nucleophiles, leading to the formation of a new peptide bond. researchgate.net

The efficiency of these enzymatic reactions is influenced by several factors, including the choice of enzyme, the nature of the nucleophile, and the reaction conditions such as the solvent system. For example, in the BL-GSE catalyzed coupling of this compound with different amino acid amides and esters, the reaction yields vary significantly depending on the nucleophile used. researchgate.net While the coupling with H-Phe-OMe in 20% acetonitrile (B52724) (CH3CN) resulted in no yield, the reaction with H-Met-NH2 in Bicine buffer (pH 8.5) yielded 65% of the dipeptide product. researchgate.net This highlights the enzyme's substrate specificity and the importance of the reaction environment.

The following table summarizes the yields of various dipeptides synthesized using this compound as the acyl donor, catalyzed by BL-GSE under different reaction conditions.

Table 1: Enzymatic Peptide Synthesis using this compound as Acyl Donor with BL-GSE

Nucleophile Reaction Conditions Yield (%)
H-Phe-OMe 20% CH3CN 0
H-Phe-OMe 80% CH3CN 2
H-Phe-NH2 85% CH3CN 50
H-Phe-NH-(CH2)2-OH 70% CH3CN 25
H-Met-OMe 80% CH3CN 15
H-Met-NH2 Bicine buffer pH 8.5 65

Data sourced from a study on enzymatic peptide synthesis of sweetener analogs. researchgate.net

Papain is another protease that has been utilized in chemoenzymatic polymerization, where the benzyl ester group of amino acid monomers, akin to that in this compound, has been found to enhance substrate affinity for the enzyme. kyoto-u.ac.jp This suggests that the structural features of this compound are amenable to recognition and catalysis by a range of proteases, making it a versatile tool in the enzymatic construction of peptides.

Interactions with Peptidases and Oligopeptide Transporters

The interaction of this compound and its conjugates with peptidases and oligopeptide transporters is a critical area of study, as it dictates their metabolic fate and transport across biological membranes. While direct studies on the interaction of this compound with specific peptidases are not extensively documented in the reviewed literature, inferences can be drawn from the behavior of structurally related compounds and the known substrate specificities of these proteins.

Peptidases are enzymes that hydrolyze peptide bonds and are classified based on their cleavage site. nih.gov The stability of peptides containing this compound would depend on their susceptibility to various endo- and exopeptidases. The bulky Z and OBzl protecting groups would likely sterically hinder the approach of many peptidases, potentially increasing the metabolic stability of peptides containing this residue compared to their unprotected counterparts.

Oligopeptide transporters, such as PEPT1 and PEPT2, are responsible for the uptake of di- and tripeptides and certain peptide-like drugs across the intestinal and renal epithelia. mdpi.com The interaction of this compound-containing peptides with these transporters is of significant interest. Studies on potent inhibitors of PEPT1 and PEPT2, such as Lys[Z(NO2)]-Val (LZNV), provide valuable insights. nih.gov LZNV, which contains a modified benzyloxycarbonyl group (Z(NO2)), acts as a competitive inhibitor and is not transported. nih.gov Its binding involves interaction with a conserved binding site, and the Z(NO2)-moiety induces the formation of a specific hydrophobic pocket (the PZ pocket). nih.gov This suggests that the benzyloxycarbonyl group of this compound could similarly interact with a hydrophobic pocket within the transporter's binding site, potentially acting as an inhibitor rather than a substrate.

Furthermore, the core glutamic acid structure of this compound is relevant. Research has shown that L-glutamic acid can influence the function of PEPT1. nih.gov Excessive intake of L-glutamic acid has been observed to potentially impair the oral absorption of PEPT1 substrates. nih.gov This suggests that high concentrations of glutamic acid derivatives might compete for or modulate the activity of the transporter.

The following table summarizes the key proteins and their potential interactions with this compound or structurally related molecules.

Table 2: Potential Interactions with Peptidases and Transporters

Protein Type Potential Interaction with this compound or Related Compounds
Peptidases Enzymes The Z and OBzl groups may provide steric hindrance, potentially reducing susceptibility to hydrolysis.
PEPT1 Oligopeptide Transporter The benzyloxycarbonyl group may interact with a hydrophobic pocket, potentially leading to competitive inhibition. High concentrations of the glutamic acid moiety may modulate transporter activity.
PEPT2 Oligopeptide Transporter Similar to PEPT1, the benzyloxycarbonyl group could lead to inhibitory interactions.

Information is inferred from studies on structurally similar compounds and the general functions of these proteins. nih.govnih.govnih.gov

Integration in Bioconjugation Strategies

Bioconjugation, the process of covalently linking biomolecules with other molecules (such as drugs, imaging agents, or polymers), is a cornerstone of modern drug delivery, diagnostics, and molecular imaging. This compound serves as a valuable linker or building block in these strategies due to its versatile functional groups that can be selectively deprotected and coupled.

Advanced Analytical and Characterization Methodologies in the Context of Z Glu Obzl Oh Research

Spectroscopic Techniques for Structural Elucidation of Intermediates and Products

Spectroscopic methods are indispensable for confirming the molecular structure and identifying functional groups within Z-Glu(OBzl)-OH.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectroscopy provides detailed information about the hydrogen atoms in the molecule, allowing for the identification of distinct proton environments. For this compound, characteristic signals are observed for the benzyloxycarbonyl (Z) protecting group and the benzyl (B1604629) ester (OBzl) moiety, as well as the glutamic acid backbone. The benzylic methylene (B1212753) protons (CH₂) from both the Z and OBzl groups typically appear as a singlet around 5.02-5.04 ppm in DMSO-d₆ rsc.orgchemicalbook.com. The aromatic protons of the phenyl rings are observed as multiplets in the region of 7.00-7.44 ppm rsc.org. The alpha-proton of the glutamic acid residue typically resonates as a multiplet around 4.00-4.22 ppm rsc.orgchemicalbook.com. The methylene protons of the glutamic acid side chain appear in the aliphatic region, with the beta-CH₂ protons often observed around 2.31 ppm and the gamma-CH₂ protons around 1.77 ppm rsc.orgchemicalbook.com. The N-H proton of the Z group is usually seen as a broad singlet around 8.09-8.24 ppm rsc.org. The carboxylic acid proton (COOH) is expected to appear as a broad singlet at higher chemical shifts, typically above 10 ppm chemicalbook.comtau.ac.il.

¹³C NMR spectroscopy complements ¹H NMR by providing information on the carbon skeleton. Key signals for this compound include the carbonyl carbons of the ester and the carboxylic acid, which typically resonate in the range of 165-172 ppm rsc.orgoregonstate.edu. The aromatic carbons of the benzyl groups are observed between 126-136 ppm, while the benzylic methylene carbons appear around 65 ppm rsc.org. The alpha-carbon of the glutamic acid residue resonates around 55 ppm, with the side-chain methylene carbons appearing in the aliphatic region, approximately 28-38 ppm rsc.org.

Table 1: Representative ¹H and ¹³C NMR Chemical Shifts for this compound (in DMSO-d₆)

Proton/Carbon Type¹H NMR (δ, ppm)¹³C NMR (δ, ppm)
Z/OBzl Benzylic CH₂5.02-5.04~65.2
Z/OBzl Aromatic Protons7.00-7.44126-136
Glutamic Acid α-CH4.00-4.22~55.2
Glutamic Acid β-CH₂~2.31~28.2-28.3
Glutamic Acid γ-CH₂~1.77~37.9
Z Group N-H8.09-8.24 (br)-
Carboxylic Acid O-H>10 (br)-
Ester/Acid Carbonyl-165-172

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the presence of specific functional groups based on their characteristic vibrational frequencies. For this compound, expected IR absorption bands include:

N-H stretching: ~3300-3400 cm⁻¹

O-H stretching (carboxylic acid): ~2500-3300 cm⁻¹ (broad)

C=O stretching (ester): ~1730-1750 cm⁻¹

C=O stretching (carboxylic acid): ~1690-1710 cm⁻¹

C=O stretching (amide): ~1650-1680 cm⁻¹

Amide II (N-H bend): ~1520-1550 cm⁻¹

Aromatic C=C stretching: ~1600, 1500 cm⁻¹

C-O stretching (ester, carboxylic acid): ~1000-1300 cm⁻¹

Mass Spectrometry (MS): Mass spectrometry is crucial for determining the molecular weight and confirming the elemental composition of this compound. The molecular formula is C₂₀H₂₁NO₆, with a corresponding molecular weight of approximately 371.39 g/mol nih.govpeptide.com. Techniques like Electrospray Ionization (ESI) coupled with Mass Spectrometry (LC-MS) are commonly used. In positive ion mode, the protonated molecule [M+H]⁺ is expected around m/z 372.14. Fragmentation patterns can provide further structural confirmation, often involving the loss of benzyl groups or parts of the glutamic acid side chain.

Chromatographic Methods for Purification and Purity Assessment

Chromatographic techniques are vital for separating this compound from reaction byproducts and assessing its purity.

HPLC, particularly reverse-phase HPLC, is the gold standard for monitoring reaction progress and determining the purity of this compound. Typical methods employ a C18 stationary phase with a mobile phase consisting of a gradient mixture of water and acetonitrile (B52724), often with a small percentage of trifluoroacetic acid (TFA) as an ion-pairing agent to improve peak shape and resolution rsc.orgpeptide.com.

Method 1 rsc.org: Utilizes a C18 column (4.6 x 100 mm) with a gradient of acetonitrile/water containing 0.1% TFA, running from 5% to 95% over 14 minutes at a flow rate of 0.4 mL/min. Detection is performed using UV absorbance at 220, 254, and 280 nm.

Method 2 peptide.com: Employs a C18 column (4.6 x 150 mm², 5 µm) with a gradient of aqueous TFA (0.045%) and acetonitrile/TFA (0.036%) at 1.0 mL/min over 30 minutes, with UV detection at 220 nm.

Purity assessments typically report values greater than 98.0% (by HPLC) for high-quality material rsc.orgchemscene.com. HPLC is also instrumental in monitoring the progress of synthetic steps, allowing researchers to determine the completion of reactions and optimize purification strategies.

Table 2: Common HPLC Conditions for this compound Analysis

ParameterMethod 1 rsc.orgMethod 2 peptide.com
Column C18 reverse phase (4.6 x 100 mm)C18 reverse phase (4.6 x 150 mm², 5 µm)
Mobile Phase Acetonitrile/H₂O-0.1% TFAAcetonitrile/H₂O-0.036% TFA in CH₃CN (0.045% aq. TFA)
Gradient 5-95% over 14 min1:0 to 0:1 over 30 min
Flow Rate 0.4 mL/min1.0 mL/min
Detection UV at 220, 254, 280 nmUV at 220 nm
Typical Purity >98.0%>98.0%

Mass spectrometry is frequently integrated with HPLC (LC-MS) to provide definitive molecular weight confirmation of the purified compound. This hyphenated technique allows for the detection and identification of this compound based on its mass-to-charge ratio (m/z), thereby verifying its identity and ensuring it matches the expected molecular weight of C₂₀H₂₁NO₆ (371.39 Da) nih.govpeptide.com.

Swellographic Studies in Solid-Phase Peptide Synthesis

The principle of swellography involves measuring the bed volume of the resin as it undergoes various chemical steps, such as deprotection, coupling, and washing, in different solvents. Changes in bed volume are directly related to the solvent penetration and the solvation state of the polymer matrix and the growing peptide chain. By analyzing these volume dynamics, researchers can optimize solvent selection, reagent concentrations, and reaction times to maximize coupling efficiency and minimize side reactions oregonstate.educhemicalbook.com.

Compound List

N-Benzyloxycarbonyl-L-glutamic acid 1-benzyl ester (this compound)

N-Fmoc-L-glutamic acid 1-benzyl ester (Fmoc-Glu(OBzl)-OH)

N-Boc-L-glutamic acid 1-benzyl ester (Boc-Glu(OBzl)-OH)

N-Benzyloxycarbonyl-L-glutamic acid gamma-benzyl ester (Synonym for this compound)

N-Benzyloxycarbonyl-L-glutamic acid (Z-Glu-OH)

N-Benzyloxycarbonyl-L-glycine benzyl ester (Z-Gly-OBzl)

N-Benzyloxycarbonyl-L-methionine benzyl ester (Z-Met-OBzl)

N-Boc-L-arginine tosylate benzyl ester (Boc-Arg(Tos)-OBzl)

N-Benzyloxycarbonyl-L-arginine benzyl ester (Z-Arg-OBzl)

N-Benzyloxycarbonyl-L-cysteine S-benzyl ester (Z-Cys(SBzl)-OH)

N-Benzyloxycarbonyl-L-glutamic acid dibenzyl ester (Z-Glu(OBzl)-OBzl)

N-Benzyloxycarbonyl-L-valine benzyl ester (Z-Val-OBzl)

N-Benzyloxycarbonyl-D-glutamic acid 1-benzyl ester (Z-D-Glu(OBzl)-OH)

L-Glutamic acid alpha-benzyl ester (H-Glu(OBzl)-OH)

N-Boc-L-glutamic acid (Boc-Glu-OH)

Computational Chemistry and Theoretical Investigations

Simulation of Protecting Group Behavior and Deprotection Pathways

The behavior and removal of protecting groups are critical aspects of peptide synthesis. Computational simulations can provide insights into the stability of protecting groups under various conditions and the mechanisms of their cleavage. The snippets mention cleavage of protecting groups with boron tribromide, a common deprotection reagent. Furthermore, studies involving the chemical stability and potential isomerization of molecules, including those with benzyl (B1604629) groups, have been investigated, with observations on thermal stability and the absence of specific bond formations under certain conditions. These findings, while not directly on Z-Glu(OBzl)-OH, highlight the types of simulations and analyses relevant to understanding protecting group behavior and deprotection pathways.

Prediction of Reactivity and Conformational Landscape

Predicting the reactivity and conformational landscape of a molecule involves understanding its potential reaction sites and the various spatial arrangements it can adopt. Quantum chemical calculations and theoretical models are employed for such predictions. While specific reactivity predictions or detailed conformational landscape studies for this compound were not found, the broader context of theoretical studies in chemistry includes the analysis of reactivity through models like perturbation theory and the study of quantum yields in chemical reactions. Computer simulations of NMR spectra are also utilized for structural elucidation, contributing to the understanding of molecular properties.

Green Chemistry Principles in Z Glu Obzl Oh Synthesis and Application

Development of Environmentally Benign Solvents for Peptide Synthesis

Traditional peptide synthesis, including the preparation of protected amino acids like Z-Glu(OBzl)-OH, heavily relies on polar aprotic solvents such as N,N-Dimethylformamide (DMF), N-methyl-2-pyrrolidone (NMP), and chlorinated solvents like dichloromethane (B109758) (DCM). tandfonline.com These solvents are effective but pose significant environmental and health risks, with DMF, for instance, being classified as a Substance of Very High Concern (SVHC) due to its reproductive toxicity. tandfonline.comgyrosproteintechnologies.com Consequently, a major focus of green chemistry in this area is the identification and implementation of safer, more sustainable solvent alternatives. nih.gov

Research has identified several "greener" solvents that can potentially replace their more hazardous counterparts. nih.gov These include bio-derived solvents like 2-methyltetrahydrofuran (B130290) (2-MeTHF) and γ-valerolactone (GVL), as well as less toxic options like cyclopentyl methyl ether (CPME) and N-butylpyrrolidinone (NBP). tandfonline.combiotage.com Binary mixtures of greener solvents, such as dimethyl sulfoxide (B87167) (DMSO) with ethyl acetate (B1210297) (EtOAc), have also shown promise, offering tunable polarity and viscosity profiles that can mimic the properties of DMF. gyrosproteintechnologies.comrsc.org The use of such mixtures can not only replace hazardous solvents but also help in mitigating common side reactions during synthesis. rsc.org

The transition to these solvents is not a simple one-for-one replacement. Factors such as resin swelling, solubility of reagents, and reaction kinetics must be carefully evaluated and optimized for each new solvent system. biotage.comresearchoutreach.org For example, 2-MeTHF has been shown to be a superior solvent for the coupling step in Solid-Phase Peptide Synthesis (SPPS) compared to DMF, but the Fmoc-removal step required significant optimization. biotage.comacs.org

Comparison of Traditional and Greener Solvents in Peptide Synthesis
SolventClassificationKey AdvantagesChallengesReferences
DMFHazardous (SVHC)Excellent solubilizing properties, well-established protocols.Reprotoxic, environmental and health concerns. tandfonline.comgyrosproteintechnologies.com
DCMHazardousEffective for resin swelling and certain coupling reactions.Suspected carcinogen, high volatility. tandfonline.comnih.gov
2-MeTHFGreenerDerived from renewable resources, less toxic than THF.Can require protocol optimization, particularly for deprotection steps. biotage.comacs.org
GVLGreenerBio-derived, biodegradable, high boiling point.Potential for side reactions (e.g., N-terminus capping). tandfonline.comacsgcipr.org
NBPGreenerSimilar properties to NMP but not classified as reprotoxic.Higher cost compared to traditional solvents. tandfonline.comacsgcipr.org
DMSO/EtOAc (Binary Mixture)GreenerTunable polarity, reduced toxicity, potential for recycling.Requires optimization of solvent ratios for different steps. gyrosproteintechnologies.comrsc.org

Waste Minimization and Atom Economy in Synthetic Routes

A core principle of green chemistry is maximizing atom economy—the measure of how efficiently atoms from the starting materials are incorporated into the final product. In the synthesis of this compound, this involves protecting the α-amino group with a benzyloxycarbonyl (Z) group and the γ-carboxyl group with a benzyl (B1604629) (Bzl) ester.

The traditional method for introducing the Z-group often utilizes the Schotten-Baumann reaction, where benzyl chloroformate is reacted with glutamic acid under basic conditions. wikipedia.orgwikidot.comorganic-chemistry.org While effective, this reaction generates a stoichiometric amount of salt byproduct (e.g., sodium chloride), which lowers the atom economy and contributes to waste streams. rsc.org Using two equivalents of an amine starting material to neutralize the generated acid is an alternative, but this is inefficient if the amine is valuable. stackexchange.com

To improve sustainability, chemists are exploring alternative synthetic strategies. These include:

Catalytic Methods: Employing catalysts instead of stoichiometric reagents can drastically reduce waste. For the protection step, this could involve developing catalytic methods for the introduction of the Z and Bzl groups.

Reagent-Free Approaches: While challenging, methods that avoid coupling reagents altogether, such as N-to-C elongation strategies, significantly improve atom economy. nih.govnih.gov

Process Optimization: In industrial settings, minimizing waste involves optimizing reaction conditions to maximize yield and reduce the formation of byproducts. This also includes the recovery and recycling of solvents and unreacted starting materials. The use of continuous flow chemistry is another avenue being explored to improve efficiency and reduce waste compared to traditional batch processes. rsc.org

Sustainable Approaches to Protecting Group Chemistry

The Z (benzyloxycarbonyl) and Bzl (benzyl) groups in this compound are foundational protecting groups in peptide chemistry. nih.gov However, their application and removal present sustainability challenges. The Z-group is typically removed by catalytic hydrogenolysis, and the Bzl ester is also cleaved under similar conditions. organic-chemistry.orgtaylorfrancis.comresearchgate.net

Sustainable approaches in this area focus on several key aspects:

Greener Deprotection Conditions: Traditional hydrogenolysis often uses palladium on carbon (Pd/C) as a catalyst with hydrogen gas, which is flammable and requires specialized equipment. organic-chemistry.org Catalytic transfer hydrogenation offers a milder and often safer alternative, using hydrogen donors like formic acid or ammonium (B1175870) formate, which are easier to handle. organic-chemistry.org

Catalyst Efficiency and Recycling: Research aims to develop more active and robust catalysts that can be used in lower quantities and recycled effectively, reducing heavy metal waste.

Orthogonal Protecting Groups: The development and use of orthogonal protecting groups—those that can be removed under different, non-interfering conditions—are crucial for complex syntheses. researchgate.net This allows for selective deprotection without affecting other parts of the molecule. For example, the tert-butyloxycarbonyl (Boc) group is removed with acid, while the 9-fluorenylmethoxycarbonyl (Fmoc) group is removed with a mild base (like piperidine), offering alternatives to hydrogenolysis-labile groups. nih.govrsc.org

Protecting-Group-Free Synthesis: The ultimate green chemistry goal is to avoid protecting groups entirely. rsc.org This requires the development of highly selective reagents and reaction conditions that can differentiate between similar functional groups on a molecule. While still a significant challenge in peptide synthesis, progress is being made in specific applications. nih.gov

Comparison of Deprotection Methods for Z and Bzl Groups
MethodReagents/ConditionsAdvantagesDisadvantagesReferences
Catalytic HydrogenolysisH₂, Pd/C catalystClean reaction, high yield, byproducts are toluene (B28343) and CO₂.Requires pressurized H₂ (flammable), catalyst can be pyrophoric. taylorfrancis.comresearchgate.net
Catalytic Transfer HydrogenationPd/C, H-donor (e.g., Formic Acid, Ammonium Formate)Avoids use of H₂ gas, milder conditions, experimentally simpler.May require higher catalyst loading, potential for side reactions with some donors. organic-chemistry.org
Acidolysis (Strong Acid)HBr in acetic acidEffective for cleaving benzyl ethers.Harsh, corrosive reagents, not selective, can damage sensitive peptides.

Future Perspectives and Emerging Research Avenues

Novel Synthetic Strategies for Z-Glu(OBzl)-OH Integration

The synthesis and incorporation of protected amino acids like this compound into peptide chains are areas of continuous innovation, driven by the pursuit of greater efficiency, sustainability, and the creation of complex peptide architectures.

Emerging strategies aim to improve the efficiency and greenness of peptide synthesis. This includes the development of novel coupling reagents and methodologies that reduce reaction times, minimize epimerization (loss of stereochemical integrity), and lower the generation of chemical waste. Research into greener solvents, such as 2-MeTHF or propylene (B89431) carbonate, is gaining traction as alternatives to traditional solvents like DMF and dichloromethane (B109758), which have significant environmental and health concerns acs.orgresearchgate.netusp.orgrsc.org. The exploration of aqueous-based peptide synthesis (ASPPS) is also an active area, requiring the development of water-compatible protecting groups and amino acid derivatives rsc.org.

Furthermore, advancements in solid-phase peptide synthesis (SPPS) are focusing on optimizing reaction conditions and resin technologies to accommodate a wider range of amino acid derivatives, including those with complex side-chain modifications. The development of orthogonal protecting group strategies allows for the selective deprotection and modification of specific amino acid residues within a growing peptide chain, enabling the synthesis of highly functionalized peptides, branched peptides, and cyclic peptides rsc.orgsigmaaldrich.comgoogle.com. The integration of this compound within these advanced synthetic frameworks promises to unlock new possibilities in peptide design.

Expanding the Scope of Biological and Medicinal Applications

The inherent properties of glutamic acid and its derivatives, combined with the protective functionalities of the Z and OBzl groups, position this compound as a valuable component in the development of next-generation therapeutics and biomaterials.

Peptide Therapeutics: Future research is focused on leveraging peptides synthesized with this compound for a broader range of therapeutic targets. This includes the design of peptide-based drugs for metabolic diseases, immunomodulation, and oncology iscientific.orgacs.org. The ability to precisely control peptide sequence and incorporate modified amino acids allows for enhanced specificity, reduced immunogenicity, and improved pharmacokinetic profiles. Peptide-drug conjugates, which deliver cytotoxic agents directly to target cells, represent a significant area of growth, with peptides derived from building blocks like this compound potentially playing a role in their targeted delivery iscientific.org.

Biomaterials and Drug Delivery: Glutamic acid-based polymers, such as poly(α-L-glutamic acid) (PGA), are already recognized for their biocompatibility and biodegradability, making them attractive for drug delivery systems and biomaterials nih.goviris-biotech.de. Future work may involve the targeted incorporation of specific glutamic acid derivatives, like this compound, into novel peptide-functionalized nanocarriers. These advanced materials could offer improved therapeutic precision, targeted delivery to specific tissues (e.g., tumors or adipose tissue), and controlled release of therapeutic agents nih.govmdpi.com. Research into self-assembling peptides and hydrogels utilizing amino acid building blocks also presents avenues for creating advanced biomaterials for tissue engineering and regenerative medicine rsc.org.

Innovations in Analytical and Purification Technologies

Ensuring the purity and structural integrity of synthesized peptides is paramount, especially for therapeutic applications. Innovations in analytical and purification technologies are crucial for characterizing complex peptide molecules and their precursors.

Advanced Chromatography: High-Performance Liquid Chromatography (HPLC), particularly Reversed-Phase HPLC (RP-HPLC), remains the gold standard for peptide separation and purification harvardapparatus.commdpi.com. However, advancements are continuously being made. Supercritical Fluid Chromatography (SFC) is emerging as a greener alternative to HPLC, offering advantages such as speed, reduced organic solvent usage, and potential for CO2 recycling acs.orgtandfonline.com. Innovations in chiral stationary phases (CSPs) and derivatization reagents are also enhancing the resolution and accuracy of chiral separations, critical for ensuring the enantiomeric purity of amino acid building blocks and synthesized peptides mdpi.comaimspress.comresearchgate.net. Ultra-High Performance Liquid Chromatography (UHPLC) coupled with high-resolution mass spectrometry (MS) is enabling deeper proteomic analysis and more confident peptide identification chromatographytoday.com.

Characterization Techniques: Beyond chromatography, advanced mass spectrometry techniques are vital for peptide characterization, including the confirmation of sequences, identification of post-translational modifications (PTMs), and detection of impurities mdpi.comgrace.com. Nuclear Magnetic Resonance (NMR) spectroscopy is also employed for detailed structural elucidation of complex peptide architectures nih.gov. Future developments may focus on hyphenated techniques that combine multiple analytical methods for comprehensive characterization in a single workflow.

Computational Design of this compound-Based Molecules

The integration of computational approaches, including Artificial Intelligence (AI) and machine learning (ML), is revolutionizing the design and discovery of novel peptide-based molecules.

Predictive Modeling: AI and ML models are being developed to predict various peptide properties, such as binding affinity, retention time in chromatography, and even potential therapeutic efficacy researchgate.netmdpi.comnih.gov. These models can analyze vast datasets of peptide sequences and their associated properties, enabling researchers to design peptides with desired characteristics in silico before embarking on costly and time-consuming synthesis. Specifically, models are being trained to predict the behavior of peptides containing non-canonical amino acids or post-translational modifications, which is highly relevant for complex building blocks like this compound biorxiv.org.

Rational Design of Peptides and Biomaterials: Computational tools can facilitate the rational design of peptide sequences for specific therapeutic targets or biomaterial applications. By predicting how the incorporation of residues like this compound might influence peptide conformation, stability, and interaction with biological targets, researchers can optimize peptide design. This includes the in silico screening of peptide libraries and the design of peptidomimetics with improved pharmacological properties iscientific.orgmdpi.comthieme-connect.com. The ability to computationally predict the outcome of synthetic strategies and purification processes will also streamline the development pipeline for this compound-based molecules.

Compound List:

this compound (N-Benzyloxycarbonyl-L-glutamic acid 5-benzyl ester)

N-Cbz-L-glutamic acid 5-benzyl ester

N-Cbz-L-glutamic acid 1-benzyl ester

Z-Glu-OBzl

N-Carbobenzoxy-L-glutamic acid 5-Benzyl Ester

5-Benzyl N-Carbobenzoxy-L-glutamate

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.